molecular formula C19H32O2 B14046262 4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-

4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-

Cat. No.: B14046262
M. Wt: 292.5 g/mol
InChI Key: QZJWXZGUOIMBAV-FYFWZASSSA-N
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Description

4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-: is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Cyclization Reactions: Formation of the indenone core through cyclization of appropriate precursors.

    Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.

    Functional Group Manipulation: Introduction of hydroxyl and methyl groups through selective reactions.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic Hydrogenation: Using specific catalysts to achieve efficient hydrogenation.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Further hydrogenation of any remaining double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Fully saturated hydrocarbons.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Signal Transduction: Modulating signaling pathways within cells.

    Gene Expression: Influencing the expression of specific genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4H-Inden-4-one Derivatives: Compounds with similar core structures but different substituents.

    Octahydroindenones: Compounds with similar hydrogenation patterns.

    Hydroxyhexenyl Derivatives: Compounds with similar side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C19H32O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-16,21H,6-7,10-12H2,1-5H3/t13?,14?,15?,16?,19-/m1/s1

InChI Key

QZJWXZGUOIMBAV-FYFWZASSSA-N

Isomeric SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2[C@@]1(CCCC2=O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

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